![molecular formula C14H13ClO B14649027 1-Chloro-3-[(4-methoxyphenyl)methyl]benzene CAS No. 53039-45-5](/img/structure/B14649027.png)
1-Chloro-3-[(4-methoxyphenyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-[(4-methoxyphenyl)methyl]benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-[(4-methoxyphenyl)methyl]benzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with a suitable alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an organoboron compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-[(4-methoxyphenyl)methyl]benzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Substitution: The chlorine atom can be replaced by a nucleophile, such as an amine or an alkoxide, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methoxy group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the methoxy group to a hydroxyl group.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives, depending on the nature of the electrophile or nucleophile used.
Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols, respectively.
Scientific Research Applications
1-Chloro-3-[(4-methoxyphenyl)methyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Chloro-3-[(4-methoxyphenyl)methyl]benzene exerts its effects depends on the specific application:
Chemical Reactions: In electrophilic aromatic substitution, the chlorine atom directs incoming electrophiles to the meta position relative to itself due to its electron-withdrawing nature.
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways.
Comparison with Similar Compounds
1-Chloro-3-[(4-methoxyphenyl)methyl]benzene can be compared with other similar compounds, such as:
1-Chloro-4-methylbenzene: This compound has a similar structure but lacks the methoxy group, resulting in different chemical reactivity and applications.
3-Chloro-4-methoxyacetophenone: This compound has a similar substitution pattern but includes a carbonyl group, which significantly alters its chemical properties and reactivity.
Uniqueness: The presence of both a chlorine atom and a methoxyphenylmethyl group in this compound imparts unique chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
53039-45-5 |
|---|---|
Molecular Formula |
C14H13ClO |
Molecular Weight |
232.70 g/mol |
IUPAC Name |
1-chloro-3-[(4-methoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C14H13ClO/c1-16-14-7-5-11(6-8-14)9-12-3-2-4-13(15)10-12/h2-8,10H,9H2,1H3 |
InChI Key |
PZVTVVFABCLDST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


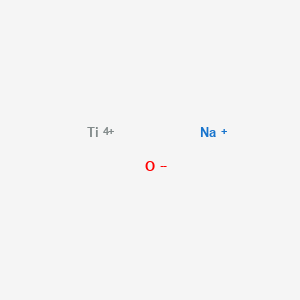
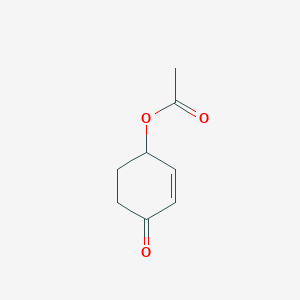

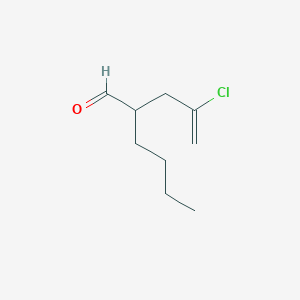

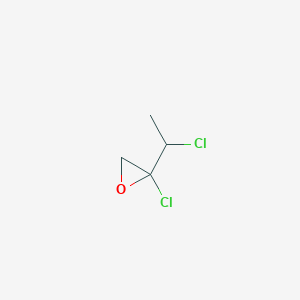


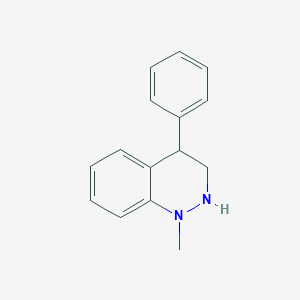
![Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate](/img/structure/B14648995.png)


diphenyl-lambda~5~-phosphane](/img/structure/B14649011.png)
![2',3'-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1'-indene]](/img/structure/B14649025.png)
